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molecular formula C18H20ClN5 B1683974 CCT128930 CAS No. 885499-61-6

CCT128930

Cat. No. B1683974
M. Wt: 341.8 g/mol
InChI Key: RZIDZIGAXXNODG-UHFFFAOYSA-N
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Patent
US08546407B2

Procedure details

A solution of 4-(4-chlorobenzyl)piperidin-4-yl amine hydrochloride (0.060 g, 0.2016 mmol), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (0.031 g, 0.2016 mmol) and triethylamine (0.140 ml, 1.0079 mmol) in n-butanol (2.0 ml) was heated to 100° C. for 24 hours. Concentration and purification by preparative silica TLC gave a white solid (0.034 g, 49%). LC-MS (LCT) m/z 342 [M+H+], Rt 3.25 min.
Name
4-(4-chlorobenzyl)piperidin-4-yl amine hydrochloride
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0.031 g
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
49%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:16]=[CH:15][C:6]([CH2:7][C:8]2([NH2:14])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:5][CH:4]=1.Cl[C:18]1[C:19]2[CH:26]=[CH:25][NH:24][C:20]=2[N:21]=[CH:22][N:23]=1.C(N(CC)CC)C>C(O)CCC>[Cl:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][C:8]2([NH2:14])[CH2:9][CH2:10][N:11]([C:18]3[C:19]4[CH:26]=[CH:25][NH:24][C:20]=4[N:21]=[CH:22][N:23]=3)[CH2:12][CH2:13]2)=[CH:15][CH:16]=1 |f:0.1|

Inputs

Step One
Name
4-(4-chlorobenzyl)piperidin-4-yl amine hydrochloride
Quantity
0.06 g
Type
reactant
Smiles
Cl.ClC1=CC=C(CC2(CCNCC2)N)C=C1
Name
Quantity
0.031 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2
Name
Quantity
0.14 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentration and purification by preparative silica TLC

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CC2(CCN(CC2)C=2C3=C(N=CN2)NC=C3)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.034 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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